molecular formula C21H16FN3O2S B114499 4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine CAS No. 152121-46-5

4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine

Cat. No. B114499
M. Wt: 393.4 g/mol
InChI Key: XEOVWJYINDYNSM-UHFFFAOYSA-N
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Description

“4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine” is a member of imidazoles . It is also known by other names such as CAY10571, SB 203580, Sulfone, and others . The molecular formula of this compound is C21H16FN3O2S .


Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of “4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine” consists of a benzofuran and fluorophenyl ring systems . The InChI of the compound is InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) .


Chemical Reactions Analysis

The compound is a cell permeable, reversible, and ATP-competitive sulfone analog of the p38 MAP kinase inhibitor .


Physical And Chemical Properties Analysis

The molecular weight of “4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine” is 393.4 g/mol . The compound has a XLogP3-AA value of 3.3 .

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

Compounds similar to 4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine have been studied for their molecular conformations and hydrogen bonding patterns. For instance, 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine shows distinct conformational structures and hydrogen bonding, which are crucial for understanding the chemical and physical properties of such compounds (Sagar et al., 2017).

Synthesis and Reactivity

Research on the synthesis of imidazo[4,5-d]pyridines from substituted imidazoles and acyl or sulfonyl acetonitriles provides insights into the reactivity and potential applications of these compounds in various fields, including medicinal chemistry (Zaki & Proença, 2007).

Crystal Structure Analysis

The study of the crystal structure of similar compounds, such as 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, provides valuable information on the molecular geometry and potential applications in materials science and drug design (Koch et al., 2009).

Metabolic Stability and Kinase Inhibition

Research into the metabolic stability of 2-alkylsulfanylimidazoles and their transformation into more stable 2-alkylimidazole derivatives, which are potential p38α mitogen-activated protein kinase inhibitors, suggests applications in the development of new pharmaceuticals (Heider et al., 2017).

Anticancer Potential

Novel pyridine-thiazole hybrid molecules, incorporating elements similar to 4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine, have shown high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

properties

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVWJYINDYNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425014
Record name SB 203580, Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine

CAS RN

152121-46-5
Record name SB 203580, Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (3.7 g, 9.8 mmol) [See Ex. 20 below] in 1:10 3 N HCl/H2O (88 mL) was added a solution of KMnO4 (1.5 g, 9.8 mmol) in H2O (15 mL). After stirring at rt for 1 h, additional KMnO4 (0.15 g, 0.9 mmol) was added, and stirring was continued for 15 min. The mixture was then poured into saturated aqueous Na2SO3 (200 mL), and the pH was adjusted to slightly acidic by the addition of 3 N HCl, then to neutral by the addition of 2.5 N NaOH. The solid which formed was collected by filtration, washed successively with H2O and MeOH and recrystallized three times from MeOH to afford the title compound (0.63 g, 16%): mp 148-149° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Reactant of Route 2
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Reactant of Route 3
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Reactant of Route 4
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Reactant of Route 5
Reactant of Route 5
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Reactant of Route 6
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine

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